

# JNJ-77242113 (Icotrokinra): Application Notes and Protocols for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

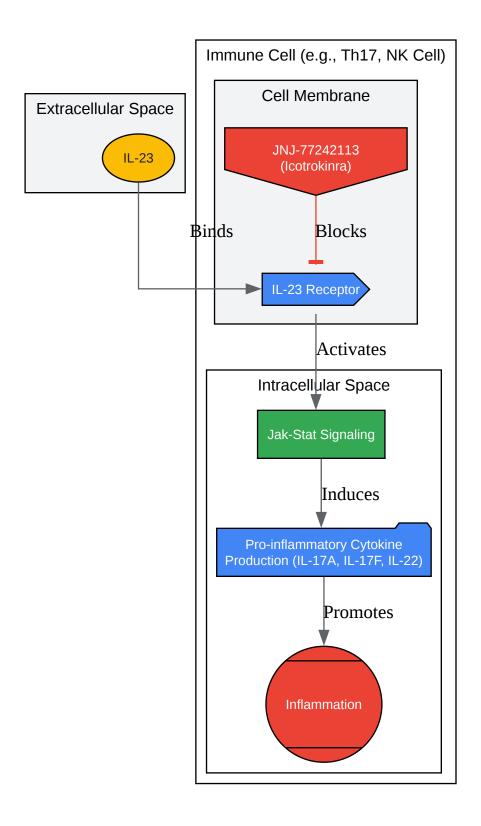
### Introduction

JNJ-77242113, also known as icotrokinra (formerly JNJ-2113), is an investigational, orally administered, selective peptide antagonist of the interleukin-23 (IL-23) receptor.[1][2] It is the first targeted oral peptide designed to block the IL-23 receptor, a key driver in the pathogenesis of several immune-mediated inflammatory diseases.[2][3] JNJ-77242113 binds to the IL-23 receptor with high affinity (KD: 7.1 pM) and potently inhibits IL-23 signaling.[4] Preclinical and clinical studies have demonstrated its potential in treating conditions such as psoriasis, psoriatic arthritis, and inflammatory bowel disease.[3][4] Unlike biologic therapies that require injection, JNJ-77242113 offers the convenience of oral administration.[1]

## **Mechanism of Action: IL-23 Signaling Pathway**

JNJ-77242113 is a competitive peptide antagonist that binds to the IL-23 receptor, effectively blocking IL-23 signaling and the subsequent downstream production of pro-inflammatory cytokines.[1][5] The IL-23 pathway is a critical driver in a number of autoimmune diseases.[4] IL-23 binding to its receptor on immune cells, such as T-helper 17 (Th17) cells and natural killer (NK) cells, activates the Jak-Stat signaling cascade. This leads to the production and release of cytokines including IL-17A, IL-17F, and IL-22, which promote inflammation and tissue damage. [4][5] By inhibiting the initial step of IL-23 binding, JNJ-77242113 effectively suppresses this inflammatory cascade.[1]





Click to download full resolution via product page

Caption: IL-23 Signaling Pathway Inhibition by JNJ-77242113.



# In Vivo Dosage and Administration Preclinical Studies (Rat Models)

JNJ-77242113 has been evaluated in rodent models of inflammatory diseases, demonstrating efficacy when administered orally.

Model	Species	Dose Range	Administration Route	Key Findings
Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis	Rat	≥ 0.3 mg/kg/day	Oral	Attenuation of disease parameters.[4][5]
IL-23-Induced Skin Inflammation	Rat	Not specified	Oral	Inhibition of skin thickening and IL-17A, -17F, and -22 gene induction.[4][5]

# **Clinical Studies (Human)**

Phase 2b clinical trials have evaluated the efficacy and safety of various oral doses of JNJ-77242113 in patients with moderate-to-severe plaque psoriasis.

Study	Indication	Dosage Regimens	Administration Route
FRONTIER 1 (Phase 2b)	Moderate-to-severe plaque psoriasis	25 mg QD, 25 mg BID, 50 mg QD, 100 mg QD, 100 mg BID	Oral
FRONTIER 2 (Long-term Extension)	Moderate-to-severe plaque psoriasis	Four once-daily and two twice-daily dosages	Oral
ANTHEM-UC (Phase 2b)	Moderately to severely active ulcerative colitis	Three once-daily dosages	Oral

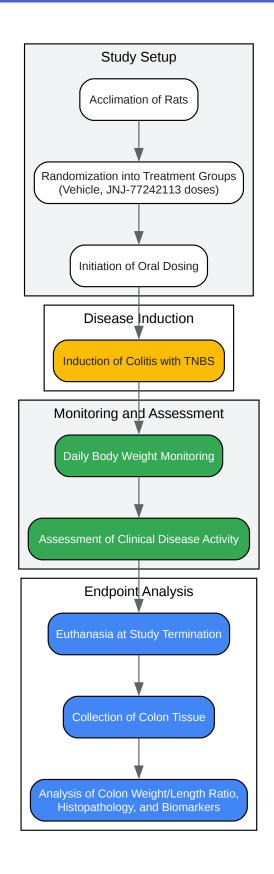




# **Experimental Protocols**Rat Model of TNBS-Induced Colitis

This protocol is a generalized representation based on published preclinical studies.[5]





Click to download full resolution via product page

**Caption:** Experimental Workflow for TNBS-Induced Colitis Model.



### Methodology:

- Animal Model: Female rats are typically used for the TNBS-induced colitis model.
- Acclimation: Animals are acclimated to the facility for a specified period before the start of the experiment.
- Grouping: Rats are randomly assigned to different treatment groups, including a vehicle control group and groups receiving various doses of JNJ-77242113.
- Dosing: JNJ-77242113 is administered orally, typically once or twice daily. Dosing may begin
  prior to disease induction.
- Colitis Induction: Colitis is induced by intrarectal administration of TNBS dissolved in ethanol.
- Monitoring: Animals are monitored daily for body weight changes and clinical signs of colitis.
- Endpoint Analysis: At the end of the study, animals are euthanized, and colons are collected. Disease severity is assessed by measuring the colon weight-to-length ratio and through histopathological examination.[5]

## Ex Vivo IL-17A Production Assay in Rat Whole Blood

This protocol assesses the pharmacodynamic activity of JNJ-77242113.[5]

#### Methodology:

- Blood Collection: Whole blood samples are collected from rats at various time points after oral administration of JNJ-77242113 or vehicle.
- Dilution: The whole blood is diluted in an appropriate cell culture medium.
- Stimulation: The diluted blood is stimulated with recombinant human IL-23 and IL-1β to induce IL-17A production. A control with only IL-1β is also included.
- Incubation: The samples are incubated for a specified period to allow for cytokine production.



- IL-17A Measurement: The concentration of IL-17A in the plasma supernatant is measured using a suitable immunoassay (e.g., ELISA).
- Data Analysis: The IL-23-stimulated IL-17A production is calculated by subtracting the IL-17A levels in the IL-1β-only stimulated samples from the levels in the IL-23 and IL-1β costimulated samples. The dose-dependent inhibition by JNJ-77242113 is then determined.

## **Summary**

JNJ-77242113 (icotrokinra) is a first-in-class oral peptide inhibitor of the IL-23 receptor, showing promise in preclinical and clinical studies for the treatment of IL-23-mediated diseases. The provided dosage information and protocols offer a foundation for researchers designing in vivo studies to further investigate the therapeutic potential of this compound. Investigators should adapt these protocols to their specific experimental needs and adhere to all relevant institutional and regulatory guidelines for animal and human research.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. Icotrokinra maintains standout combination of therapeutic benefit and a favorable safety profile in once-daily pill through 28 weeks in ulcerative colitis [jnj.com]
- 3. New data shows JNJ-2113, the first and only investigational targeted oral peptide, maintained skin clearance in moderate-to-severe plaque psoriasis through one year [jnj.com]
- 4. JNJ-77242113, a highly potent, selective peptide targeting the IL-23 receptor, provides robust IL-23 pathway inhibition upon oral dosing in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [JNJ-77242113 (Icotrokinra): Application Notes and Protocols for In Vivo Studies]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1574634#jnj-3534-dosage-and-administration-for-in-vivo-studies]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com